1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine is a chemical compound that belongs to the class of substituted phenylmethanamines. It features a chlorinated phenyl group and a fluorinated benzyl group, which contribute to its unique chemical properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine is classified as an aromatic amine. It is characterized by the presence of an amine functional group attached to an aromatic ring, making it relevant in pharmaceutical applications.
The synthesis of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine can be achieved through several methods:
The purity and identity of the synthesized compound are often confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, the presence of characteristic peaks in the NMR spectrum can confirm successful synthesis and structural integrity .
The molecular formula for 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine is C15H16ClF N. The structure features:
Key structural data includes:
1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine can undergo several chemical reactions:
Reactions involving this compound are often monitored using thin-layer chromatography (TLC) and characterized by NMR spectroscopy to confirm product formation and purity .
The mechanism of action for compounds like 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine can vary based on their biological targets. Generally, such compounds may interact with neurotransmitter systems or enzymes, potentially influencing pathways involved in mood regulation or neuroprotection.
Research indicates that similar compounds exhibit activity at serotonin receptors or may act as inhibitors in enzymatic pathways related to neurotransmitter metabolism .
Relevant data include spectral characteristics from NMR and IR analyses, confirming functional groups and molecular structure .
1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has potential applications in:
Research continues into its efficacy and safety profiles for various therapeutic applications, highlighting its importance in medicinal chemistry .
The systematic IUPAC name 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine provides precise structural information about this compound. Breaking down this nomenclature:
The molecular formula is C₁₄H₁₃ClFN, with a molecular weight of 249.71 g/mol. Structurally, the molecule consists of two aromatic rings separated by -CH₂-NH-CH₂- linkages. The chlorine atom occupies the para position on one phenyl ring (creating a 4-chlorophenyl moiety), while fluorine resides para to the benzyl attachment point on the other ring (4-fluorobenzyl group). This arrangement creates a non-planar, flexible structure where the two aromatic rings can adopt various dihedral angles relative to the central amine, influencing its molecular interactions [2].
Spectroscopic characterization reveals distinctive features:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₃ClFN | Confirmed via high-resolution mass spectrometry |
Structural Motif | Secondary amine with bifunctional halogenation | Creates a flexible bridge between aromatic systems |
Halogen Positions | Para on both aromatic rings | Maximizes electronic effects and symmetry |
Calculated logP | ~3.2 (estimated) | Indicates moderate lipophilicity |
Hydrogen Bonding | One H-bond donor (NH), no strong acceptors | Influences solubility and intermolecular interactions |
The synthetic exploration of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine reflects broader trends in organohalogen chemistry over the past century. The compound's development can be traced through three key phases:
Early Halobenzylamine Synthesis (Pre-1980s): Initial routes relied on classical nucleophilic substitution reactions where commercially available 4-fluorobenzylamine (CAS 140-75-0) served as the foundational building block. This precursor, documented as a liquid with boiling point 183°C and density 1.095 g/mL, was reacted with 4-chlorobenzyl halides under basic conditions. These early methods often suffered from over-alkylation issues and required tedious purification to isolate the secondary amine product [10].
Modern Catalytic Methods (1990s-Present): The advent of transition metal catalysis revolutionized the synthesis of such bifunctional methanamines. Palladium-catalyzed amination techniques (e.g., Buchwald-Hartwig protocol) enabled more efficient coupling between halogenated benzylamines and aryl halides. Simultaneously, reductive amination strategies gained prominence, where 4-chlorobenzaldehyde underwent condensation with 4-fluorobenzylamine followed by selective reduction using sodium cyanoborohydride or catalytic hydrogenation. These methods offered superior regiocontrol and functional group tolerance compared to classical approaches [4] [8].
Contemporary Innovations (2010s-Present): Recent advances focus on atom-economical and enantioselective routes. The development of boronic acid derivatives of halogenated benzenes enabled Suzuki-Miyaura couplings to assemble the carbon framework before amine introduction. Additionally, asymmetric hydrogenation of imines derived from halogenated benzaldehydes and benzylamines has allowed access to chiral versions of these methanamine structures, expanding their potential in medicinal chemistry [6].
Table 2: Key Precursors and Their Roles in Synthesis
Precursor Compound | Role in Synthesis | Properties |
---|---|---|
4-Fluorobenzylamine | Nucleophilic amine component | Liquid, bp 183°C, density 1.095 g/mL [10] |
4-Chlorobenzyl Chloride | Electrophilic alkylating agent | Lachrymatory liquid, moisture-sensitive |
4-Chlorobenzaldehyde | Carbonyl component for reductive amination | Solid, mp 46-48°C |
(4-Chlorophenyl)boronic Acid | Coupling partner for catalytic amination | Crystalline solid |
The strategic incorporation of both fluorine and chlorine atoms reflects deliberate design principles in modern drug development. Fluorine's role in enhancing metabolic stability, membrane permeability, and bioavailability is well-established, while chlorine contributes significant lipophilicity and van der Waals interactions in binding pockets. This compound exemplifies the targeted application of halogen effects in medicinal chemistry, particularly in the optimization of CNS-active compounds and kinase inhibitors where halogen bonding capabilities are leveraged for enhanced target engagement [4] [8].
Within the diverse landscape of methanamine derivatives, 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine occupies several significant classifications based on its structural features and biological relevance:
Halogenated Methanamines: This compound belongs to the important subclass of di-halogenated methanamines where two distinct halogens (F and Cl) are incorporated at specific positions. Unlike symmetrical analogs such as bis(4-chlorophenyl)methanamine hydrochloride (CAS 5267-41-4) which display different physicochemical profiles, the unsymmetrical halogen placement creates a polarized electronic environment. This polarization enhances the molecule's dipole moment (estimated at ~3.2 Debye) compared to non-halogenated analogs, significantly influencing its solvation behavior and membrane permeability. The compound differs from mono-halogenated derivatives like N-(4-fluorobenzyl)methanamine (PubChem CID 834416) through its enhanced lipophilicity and capacity for dual halogen bonding interactions [2] [5].
Secondary Benzylamines: As a secondary amine with two benzylic substituents, it exhibits distinct chemical reactivity and metabolic stability compared to primary or tertiary analogs. The presence of the N-H group makes it a hydrogen bond donor, while the benzyl groups provide substantial steric bulk. This configuration positions it between smaller molecules like 4-fluorobenzylamine and more complex tertiary structures such as (1-(2-chloro-4-fluorobenzyl)piperidin-4-yl)methanamine (CAS 1019342-50-7), which incorporates a piperidine ring for enhanced basicity and conformational constraint [7] [10].
Bioactive Methanamine Scaffolds: The compound shares structural motifs with pharmacologically active agents across multiple therapeutic areas. Its N-(4-fluorobenzyl) fragment is a recurring pharmacophore in kinase inhibitors, exemplified by Src inhibitors like 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine which has demonstrated activity against neuroblastoma, medulloblastoma, and osteosarcoma cells. Similarly, its chlorophenyl moiety appears in parasiticidal agents such as N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine (TWI554508B). This structural resemblance suggests potential biological relevance for the title compound, particularly in targeting inflammatory pathways through NF-κB inhibition, though without the kinase inhibitory liabilities associated with quinazoline derivatives [4] [8] .
Table 3: Structural and Functional Comparisons with Related Methanamines
Compound Name | Structural Features | Biological Relevance |
---|---|---|
1-(4-Chlorophenyl)-N-(4-fluorobenzyl)methanamine | Secondary dihalogenated amine | Potential anti-inflammatory scaffold |
Bis(4-chlorophenyl)methanamine hydrochloride | Symmetrical dichloro analog | Building block for bioactive compounds |
(4-Chlorophenyl)(phenyl)methanamine | Tertiary amine structure | Intermediate in pharmaceutical synthesis |
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Complex heterocyclic derivative | Src kinase inhibitor (anticancer) [8] |
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine | Oxazole-containing derivative | Parasiticidal agent |
The compound's specific combination of para-halogenated aromatic systems connected through a flexible -CH₂-NH-CH₂- linker provides a versatile scaffold for further chemical elaboration. Its molecular weight below 300 Da and moderate lipophilicity (calculated logP ~3.2) position it within "drug-like" chemical space, suggesting potential for optimization as a lead compound. Unlike rigid analogs that lock bioactive conformations, the rotational freedom around the C-N bonds enables exploration of diverse binding modes while the halogen atoms provide anchor points for specific molecular recognition events in biological targets [4] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0